molecular formula C23H18N2O6 B11718659 5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11718659
M. Wt: 418.4 g/mol
InChI Key: HVYDLKCGAIQVTO-UHFFFAOYSA-N
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Description

5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrimidinetrione core with furylmethylene and methoxyphenyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylene with 1,3-bis(2-methoxyphenyl)-2,4,6-trione under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction could produce methoxyphenyl derivatives.

Scientific Research Applications

5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-furylmethylene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-(2-thienylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

Compared to similar compounds, 5-(2-furylmethylene)-1,3-bis(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its unique combination of furylmethylene and methoxyphenyl groups

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H18N2O6/c1-29-19-11-5-3-9-17(19)24-21(26)16(14-15-8-7-13-31-15)22(27)25(23(24)28)18-10-4-6-12-20(18)30-2/h3-14H,1-2H3

InChI Key

HVYDLKCGAIQVTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)C(=O)N(C2=O)C4=CC=CC=C4OC

Origin of Product

United States

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